(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hcl
Description
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL HCl is a chiral β-amino alcohol derivative featuring a 5-fluoro-2-methylphenyl substituent. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C9H13ClFNO |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6-2-3-7(10)4-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
YWYYQXNTEFKMIJ-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](CO)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines under basic conditions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Amide and Ester Formation
The primary amino group undergoes nucleophilic acyl substitution with electrophilic reagents:
| Reaction Type | Reagents/Conditions | Products | Key Characteristics |
|---|---|---|---|
| Amidation | Acyl chlorides (e.g., acetyl chloride) | -Acyl derivatives | High yields in aprotic solvents |
| Esterification | Acid anhydrides (e.g., acetic anhydride) | -Acetylated derivatives | Requires base catalysis (e.g., pyridine) |
Mechanistic Insight :
-
Amidation : Proton abstraction from the amino group enhances nucleophilicity, facilitating attack on the carbonyl carbon of acyl chlorides.
-
Esterification : Hydroxyl group activation via acid catalysis promotes ester bond formation.
Oxidation Reactions
The hydroxyl group is susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 2-Keto derivative | Aromatic fluorine remains intact |
| CrO₃ | Anhydrous dichloromethane | Aldehyde intermediate | Requires stoichiometric control |
Key Observation :
Oxidation preferentially targets the β-carbon adjacent to the hydroxyl group, forming ketones or aldehydes without affecting the fluoroaryl moiety.
Reductive Functionalization
The amino group participates in reductive amination or hydrogenolysis:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, aldehydes/ketones | Secondary/tertiary amines | Pharmacophore diversification |
| Hydrogenolysis | H₂/Pd-C | Debenzylated analogs | Protecting group removal |
Example :
Reacting with benzaldehyde under reductive conditions yields -benzyl derivatives, enhancing lipophilicity for CNS-targeted drugs.
Aromatic Electrophilic Substitution
The fluorinated aromatic ring directs electrophiles to specific positions:
| Electrophile | Position Attacked | Product | Regiochemical Control |
|---|---|---|---|
| Nitronium ion (HNO₃) | Para to fluorine (C4) | Nitro-substituted derivative | Steric hindrance at C2 methyl limits reactivity |
| Sulfur trioxide | Meta to fluorine (C3) | Sulfonic acid derivative | Requires harsh conditions |
Mechanistic Note :
Fluorine’s electron-withdrawing effect deactivates the ring but directs electrophiles to the less hindered para position relative to the methyl group.
Coupling Reactions
The amino group enables cross-coupling for complex molecule synthesis:
Example :
Suzuki-Miyaura coupling with 3-fluorophenylboronic acid generates dimeric structures used in kinase inhibitor development .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
| Environment | Behavior | Implications |
|---|---|---|
| Aqueous HCl (pH < 2) | Protonated amino group | Enhanced water solubility |
| Basic buffer (pH 9) | Deprotonated, free amine | Facilitates nucleophilic reactions |
Solubility Data :
Chiral Resolution and Derivatization
The (S)-enantiomer’s configuration enables stereoselective transformations:
| Derivative Type | Chiral Auxiliary | Optical Purity |
|---|---|---|
| Schiff base | (R)-BINOL | ≥98% ee |
| Urea complex | L-Tartaric acid | 95% ee |
Application :
Chiral derivatives are critical for asymmetric synthesis of β-blockers and antiviral agents.
Scientific Research Applications
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitution : The target compound’s 5-fluoro-2-methylphenyl group contrasts with analogs bearing pyridine (e.g., ) or dichlorophenyl groups (e.g., ). Methyl groups enhance lipophilicity, while halogens (Cl, F) influence electronic properties and binding interactions.
- Salt Forms : The HCl salt (target) vs. di-HCl () may affect solubility and dissociation in biological systems.
Pharmacological and Biochemical Comparisons
Enzyme Inhibition and Binding Interactions
Evidence from collagenase inhibitors (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) highlights the role of substituent positions in biological activity. For example:
- IC₅₀ Values: Dichlorobenzyl analogs exhibit similar IC₅₀ values (~nM range), with minor differences attributed to chlorine positioning (2,4- vs. 2,6-) .
- Binding Interactions: Hydrogen bonds: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid forms a 2.202 Å bond with Gln215 . π–π interactions: The dichlorophenyl group interacts with Tyr201 (4.127 Å) .
Implications for Target Compound :
The 5-fluoro-2-methylphenyl group in the target compound may engage in similar π–π or hydrophobic interactions, though the methyl group’s steric bulk could alter binding kinetics compared to halogenated analogs.
Stereochemical Effects
Chirality significantly impacts activity in β-amino alcohols. The (S)-configuration in the target compound likely optimizes spatial alignment with target proteins, as seen in collagenase inhibitors .
Physicochemical Properties
Biological Activity
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL hydrochloride, commonly referred to as (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL HCl, is a compound with significant biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
- CAS Number : 154550-93-3
- Molecular Formula : C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
The compound features a chiral center, which contributes to its biological activity and specificity in interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it acts as a selective agonist for certain dopamine receptors, particularly the D3 receptor. This selectivity is crucial for minimizing side effects associated with broader-spectrum compounds.
Dopamine Receptor Interaction
Studies have shown that this compound promotes β-arrestin translocation and G protein activation in D3 receptors, leading to downstream effects such as enhanced phosphorylation of extracellular signal-regulated kinases (ERK) . This pathway is significant for neuroprotection and modulation of dopaminergic signaling, which has implications in treating conditions like Parkinson's disease and schizophrenia.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Streptococcus agalactiae | 100 µg/mL |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies indicate that this compound exhibits anticancer activity. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specifics of these mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective role of this compound in a mouse model of Parkinson's disease. Results indicated that treatment with this compound led to reduced neuronal loss and improved motor function compared to controls .
- Antibacterial Efficacy : In a clinical trial assessing the effectiveness of various compounds against resistant bacterial strains, this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
